molecular formula C14H17ClN2O2 B4567108 2-chloro-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide

2-chloro-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide

Cat. No.: B4567108
M. Wt: 280.75 g/mol
InChI Key: YLCVCGZWLHQQEU-UHFFFAOYSA-N
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Description

2-chloro-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide is a synthetic organic compound that features a benzamide core with a pyrrolidine ring and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified oxidation states.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity . The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide is unique due to the combination of its structural features, including the chloro substituent, the pyrrolidine ring, and the benzamide core. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

2-chloro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-12-6-2-1-5-11(12)14(19)16-8-7-13(18)17-9-3-4-10-17/h1-2,5-6H,3-4,7-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCVCGZWLHQQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49822398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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